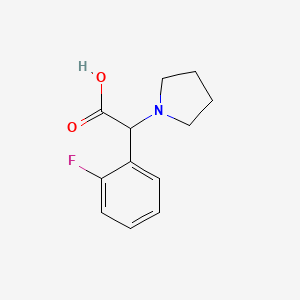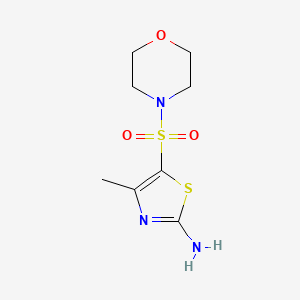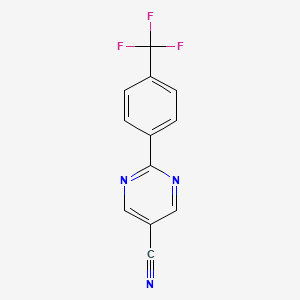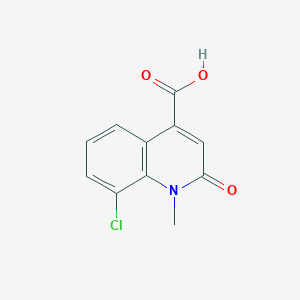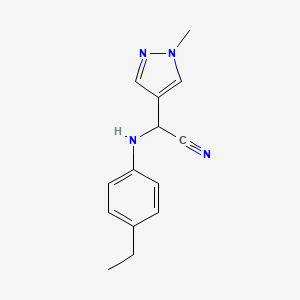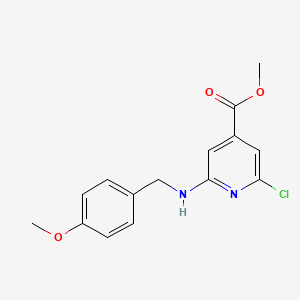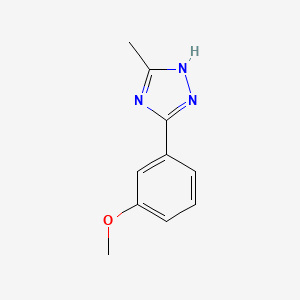
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Coupling with Aniline: The final step involves coupling the triazole derivative with 4-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding triazole N-oxide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The neopentyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- 4-Methyl-N-(2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- 4-Methyl-N-(2-(5-isopropyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
Uniqueness
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to its analogs .
Properties
Molecular Formula |
C16H24N4 |
|---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]-4-methylaniline |
InChI |
InChI=1S/C16H24N4/c1-12-5-7-13(8-6-12)17-10-9-14-18-15(20-19-14)11-16(2,3)4/h5-8,17H,9-11H2,1-4H3,(H,18,19,20) |
InChI Key |
PEZNPOWFEOJVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=NNC(=N2)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



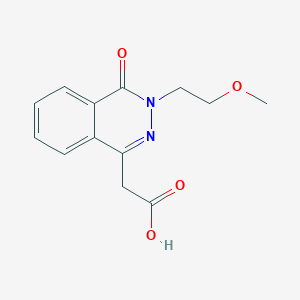

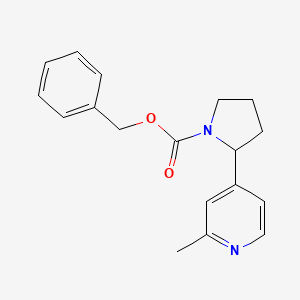
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
